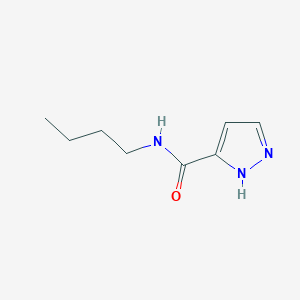![molecular formula C19H16N4O2 B2527112 6,7-Bis(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 685107-35-1](/img/structure/B2527112.png)
6,7-Bis(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 6,7-Bis(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine family, which is a class of heterocyclic compounds that have garnered interest due to their potential pharmacological activities and their use in various chemical reactions to produce complex molecules.
Synthesis Analysis
The synthesis of derivatives of [1,2,4]triazolo[1,5-a]pyrimidine can be achieved through multiple pathways. One method involves the deacylation of Biginelli-like precursors in the presence of KOH/H2O or the reduction of the corresponding triazolopyrimidines using LiAlH4, which can lead to the formation of functionalized derivatives . Another approach is the three-component synthesis, which involves the reaction of aminoazoles with acetoacetic ester and aliphatic, aromatic, or heteroaromatic aldehyde . Additionally, a green synthesis method has been developed for the catalyst-free synthesis in water, which is significant for the environmentally friendly production of these compounds .
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidine derivatives is characterized by the presence of a triazolopyrimidine core, which can be further substituted at various positions to yield a wide range of derivatives. The structure determination of these compounds is often based on spectroscopic methods such as 1H and 13C NMR, including NOE measurements, which provide detailed information about the molecular framework .
Chemical Reactions Analysis
The [1,2,4]triazolo[1,5-a]pyrimidine derivatives participate in various chemical reactions. For instance, cyclocondensation reactions with hydroxylamine or hydrazine can lead to the formation of isoxazolo- and pyrazolo-triazolopyrimidines, respectively . Additionally, reactions with azides can yield bis(1H-1,2,3-triazolyl)pyrimidines, which are of interest due to their potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. These compounds have been characterized by various spectroscopic techniques, which provide insights into their acid behavior in aqueous solutions, stability constants of complexes with metal ions, and thermodynamic functions for complexation processes . The solubility and reactivity of these compounds can be significantly affected by the solvent used in the synthesis, as demonstrated by the environmentally friendly synthesis in water .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
6,7-Bis(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine derivatives have been identified as compounds with potential antibacterial activity. These compounds, part of the broader 1,2,4-triazole and triazolopyrimidine families, have shown promising broad-spectrum antibacterial activity against diverse clinically significant organisms, including drug-resistant forms of bacteria like Staphylococcus aureus. Their mechanisms of action include the inhibition of critical bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription, as well as efflux pumps and penicillin-binding proteins. The dual or multiple antibacterial mechanisms of action make these compounds particularly effective against resistant strains (Li & Zhang, 2021).
Optical Sensing and Medicinal Applications
Pyrimidine derivatives, including those with triazolo[1,5-a]pyrimidine scaffolds, are notable for their roles in the development of optical sensors due to their ability to form coordination and hydrogen bonds. These compounds are not only pivotal in sensing applications but also possess a range of biological and medicinal uses. The versatility of pyrimidine derivatives in both sensing materials and their pharmacological significance underscores their potential in diverse scientific research applications, from diagnostics to therapeutic interventions (Jindal & Kaur, 2021).
Novel Drug Synthesis
The synthesis of novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives, including those related to the triazolo[1,5-a]pyrimidine family, has been a focus of recent pharmaceutical research. These compounds have been explored for their potential in treating a variety of conditions, including inflammatory diseases, infectious diseases, cancer, and more. Their diverse biological activities and potential for structural variation make them a valuable target for the development of new medications (Ferreira et al., 2013).
Optoelectronic Materials
Compounds featuring the triazolo[1,5-a]pyrimidine structure have been applied in the creation of novel optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proved valuable for developing materials with photo- and electroluminescent properties. This includes applications in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors, demonstrating the significant impact of these compounds beyond medicinal chemistry (Lipunova et al., 2018).
Zukünftige Richtungen
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has found numerous applications in medicinal chemistry . Future research could focus on further exploring the potential of these compounds in various therapeutic areas, including their potential as isosteric replacements for purines . Additionally, further studies could investigate the synthesis of new compounds using copper-catalyzed 1,3 dipolar cycloaddition reactions .
Wirkmechanismus
Target of Action
Triazolopyrimidines are often studied for their potential as kinase inhibitors . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, a process known as phosphorylation. This can activate or deactivate the target proteins, affecting various cellular processes.
Biochemical Pathways
The inhibition of kinases can affect numerous biochemical pathways, as these enzymes are involved in many cellular processes, including cell growth, division, and death. By inhibiting specific kinases, it may be possible to disrupt the growth of cancer cells or modulate immune responses .
Result of Action
The cellular effects of “6,7-Bis(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine” would depend on the specific kinases it inhibits. In general, kinase inhibitors can lead to changes in cell growth, division, and survival .
Eigenschaften
IUPAC Name |
6,7-bis(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-24-15-7-3-13(4-8-15)17-11-20-19-21-12-22-23(19)18(17)14-5-9-16(25-2)10-6-14/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCZBXUUISTBCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C(=NC=N3)N=C2)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N-Methyl-N-[1-(4-methylsulfonylphenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2527031.png)

![1-[(4-Fluorophenyl)methyl]-2-propylbenzimidazole](/img/structure/B2527034.png)

![(2E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-cyclopropyl-2-[(dimethylamino)methylidene]propane-1,3-dione](/img/structure/B2527039.png)


![1-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate](/img/structure/B2527045.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2527047.png)

![Methyl (2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2527051.png)
![methyl 4-(2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2527052.png)